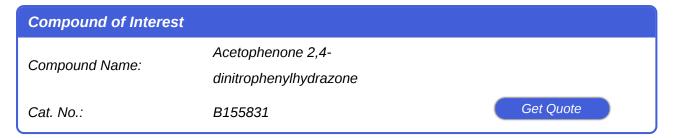


What is the structure of Acetophenone 2,4-dinitrophenylhydrazone?

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An In-depth Technical Guide on the Structure of Acetophenone 2,4-dinitrophenylhydrazone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive examination of the molecular structure of **Acetophenone 2,4-dinitrophenylhydrazone**, a well-studied derivative used in the qualitative identification of aldehydes and ketones. The document details its structural isomers, crystallographic parameters, spectroscopic signatures, and the established protocol for its synthesis.

Molecular Identity and Core Structure

Acetophenone 2,4-dinitrophenylhydrazone (C₁₄H₁₂N₄O₄) is a hydrazone with a molecular weight of 300.27 g/mol . It is formed through a condensation reaction between acetophenone, an aromatic ketone, and 2,4-dinitrophenylhydrazine (DNPH), commonly known as Brady's reagent.[1][2]

The core structure is characterized by an azomethine group (–C=N–NH–) that connects a phenyl group (from acetophenone) and a 2,4-dinitrophenyl group.[1] This extensive conjugation across the molecule, involving the two aromatic rings and the hydrazone linkage, is responsible for its characteristic color and spectroscopic properties.[1]

Stereochemistry and Conformational Isomerism



A critical feature of **Acetophenone 2,4-dinitrophenylhydrazone** is the existence of conformational isomers, specifically syn and anti forms (also referred to as E/Z isomers), arising from the restricted rotation around the carbon-nitrogen double bond (C=N).[1][3]

- Anti-Isomer: This isomer is the more commonly encountered and is characterized by an almost planar molecular structure.[3]
- Syn-Isomer: This isomer is generally more difficult to prepare and exhibits a non-planar conformation.[3]

A defining structural feature in both isomers is a strong intramolecular hydrogen bond between the hydrogen of the N-H group and an oxygen atom of the ortho-nitro group.[3] This interaction contributes significantly to the stability and planarity of the hydrazone moiety.

Data Presentation: Crystallographic and Spectroscopic Summary

The structural and electronic properties of **Acetophenone 2,4-dinitrophenylhydrazone** have been thoroughly investigated using various analytical techniques. The quantitative data derived from these studies are summarized below for clear comparison.

Crystallographic Data

Single-crystal X-ray diffraction studies have provided precise measurements of bond lengths, bond angles, and unit cell parameters for both the syn and anti isomers.



Parameter	syn-Isomer	anti-Isomer	Reference
Molecular Formula	C14H12N4O4	C14H12N4O4	[3][4]
Molecular Weight	300.28 g/mol	300.28 g/mol	[3][4]
Crystal System	Monoclinic	-	[3]
Space Group	P21/c	-	[3]
Unit Cell Dimensions	a = 8.3339 Å, b = 6.4906 Å, c = 25.6571 Å, β = 92.804°	-	[3]
Bond Length (N1=C7)	1.282 (4) Å	1.286 (3) Å	[3]
Bond Length (N2-N1)	1.383 (4) Å	1.367 (3) Å	[3]
Bond Length (C9-N2)	1.348 (4) Å	1.351 (3) Å	[3]
Intramolecular H-Bond (N···O)	2.617 (4) Å	2.607 (3) Å	[3]

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and elucidating the structural features of the molecule.[1]



Technique	Parameter	Observed Value	Structural Implication	Reference
IR Spectroscopy	N-H Stretch	~3287 cm ⁻¹	Vibration of the N-H bond in the hydrazone linkage.	[1]
Aromatic C-H Stretch	~3090 cm ⁻¹	Stretching vibrations of C-H bonds in the two aromatic rings.	[1]	
UV-Vis Spectroscopy	λmax (π-π* transition)	355 - 385 nm	Electronic transition within the extended conjugated system of the molecule.	[1]
Mass Spectrometry (EI)	Molecular Ion Peak [M]+	m/z = 300	Corresponds to the molecular weight of the compound.	[5][1]
Major Fragment Ion	m/z = 105	Corresponds to the benzoyl cation [C ₇ H ₅ O] ⁺ , indicating fragmentation.	[1]	

Experimental Protocols Synthesis of Acetophenone 2,4-dinitrophenylhydrazone

This protocol describes the standard laboratory procedure for synthesizing the title compound via a condensation reaction.

Materials:



- Acetophenone
- 2,4-dinitrophenylhydrazine (Brady's Reagent)
- Ethanol (95%) or Methanol
- Concentrated Sulfuric Acid or Hydrochloric Acid
- · Conical flask, beaker, filter funnel, and filter paper

Procedure:

- Prepare Brady's Reagent: Dissolve approximately 0.5 g of 2,4-dinitrophenylhydrazine in 10 mL of ethanol in a conical flask. Warm the mixture gently if necessary. Cautiously add 1 mL of concentrated sulfuric or hydrochloric acid dropwise to the solution.[2]
- Reaction: In a separate container, dissolve 0.5 g of acetophenone in a minimal amount of ethanol.[2]
- Condensation: Add the acetophenone solution to the warm Brady's reagent. An immediate formation of a colored precipitate (typically yellow, orange, or red) should be observed.[1]
- Crystallization: Allow the mixture to stand at room temperature to complete the precipitation.

 The process can be enhanced by cooling the mixture in an ice bath.
- Isolation: Collect the crystalline product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to obtain a product with a sharp melting point (literature melting point: ~237-239 °C or 247 °C).[2][6]

Spectroscopic Characterization Methods

Infrared (IR) Spectroscopy: An IR spectrum is typically obtained using the KBr pellet method.
 A small amount of the dried crystalline product is mixed with potassium bromide powder and pressed into a thin, transparent disk for analysis.

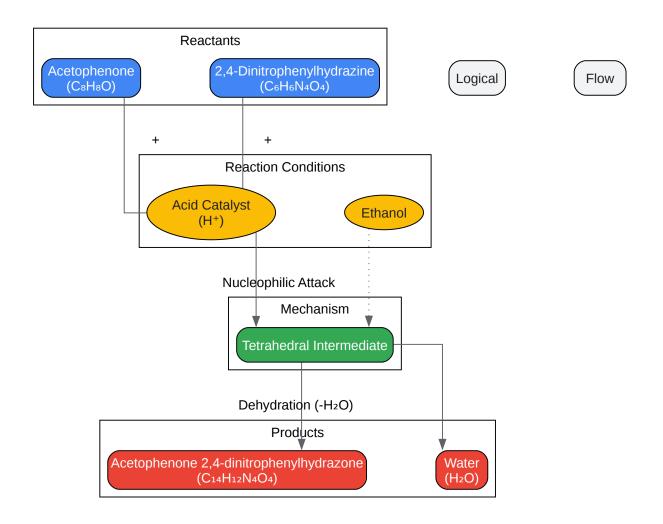


- UV-Visible (UV-Vis) Spectroscopy: The sample is dissolved in a suitable UV-transparent solvent (e.g., ethanol or chloroform), and the absorbance is measured over a wavelength range of approximately 200-600 nm to identify the absorption maxima.
- Mass Spectrometry (MS): Mass spectra are commonly acquired using an electron impact
 (EI) ionization source coupled with a mass analyzer. The analysis reveals the molecular ion
 peak and provides insights into the molecule's fragmentation pattern.

Visualization of Synthesis Pathway

The following diagram illustrates the condensation reaction for the formation of **Acetophenone 2,4-dinitrophenylhydrazone**.





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